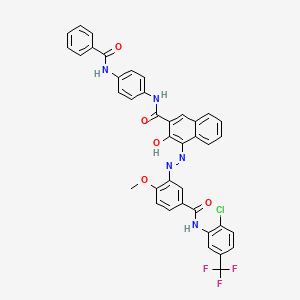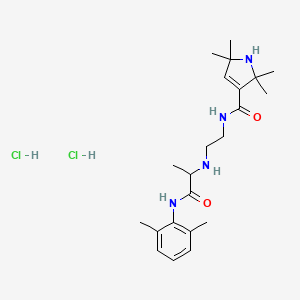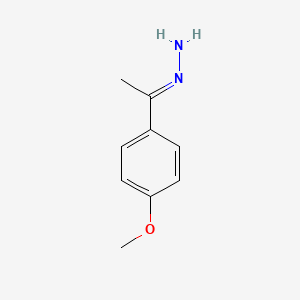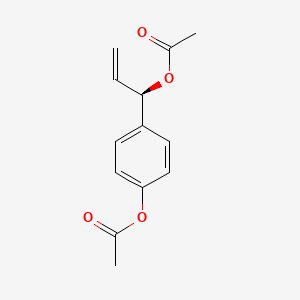
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and additional methyl and butenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and subsequent decarboxylation of a corresponding carboxylate derivative.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- has several applications in scientific research:
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may participate in oxidative and reductive metabolic pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler analog with a similar cyclohexene ring and ketone group.
3-Methyl-2-cyclohexen-1-one: Another analog with a methyl substituent on the cyclohexene ring.
Uniqueness
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is unique due to its additional methyl and butenyl substituents, which confer distinct chemical properties and reactivity compared to its simpler analogs.
Propiedades
Número CAS |
71820-50-3 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(4R,5S)-5-methyl-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-9(2)4-5-11-6-7-12(13)8-10(11)3/h4,6-7,10-11H,5,8H2,1-3H3/t10-,11-/m0/s1 |
Clave InChI |
CGASAKPGTGHEIM-QWRGUYRKSA-N |
SMILES isomérico |
C[C@H]1CC(=O)C=C[C@@H]1CC=C(C)C |
SMILES canónico |
CC1CC(=O)C=CC1CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















